[1,2,4]Triazolo[1,5-a][1,3,5]triazine
Overview
Description
[1,2,4]Triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that features a fused ring system combining triazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-substituted 5-amino-1,2,4-triazole with N-cyanocarbonimidate, yielding the desired triazolo-triazine compound . Another approach includes the thermal cyclization of 3-R-5-chloro-1,2,4-triazoles, where R can be various substituents such as phenyl or chlorine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: Introduction of nitro groups (-NO2) to enhance energetic properties.
Reduction: Conversion of nitro groups to amino groups (-NH2) to modify reactivity and stability.
Substitution: Functionalization with different substituents to alter physical and chemical properties.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) is commonly used for nitration reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include nitro-substituted, amino-substituted, and variously functionalized triazolo-triazine derivatives .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a][1,3,5]triazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a][1,3,5]triazine varies depending on its application:
Comparison with Similar Compounds
1,2,4-Triazole: Known for its versatile chemical characteristics and biological activities.
1,3,5-Triazine: Widely used in the synthesis of herbicides and other agrochemicals.
1,2,4,5-Tetrazine: Noted for its high nitrogen content and use in energetic materials.
Uniqueness: [1,2,4]Triazolo[1,5-a][1,3,5]triazine is unique due to its fused ring system, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a][1,3,5]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5/c1-5-3-9-4(6-1)7-2-8-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFFEGQVFMTHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620293 | |
Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-30-1 | |
Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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